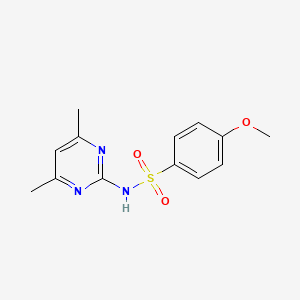

![molecular formula C18H22N2O3 B5540213 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea is a chemical compound that belongs to the urea class. Ureas are vital in various chemical and biological processes and are commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of ureas like N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea typically involves reactions like directed lithiation and condensation processes. For example, directed lithiation of related compounds has been achieved at -20 to 0 °C with high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). Another approach involves the Lossen rearrangement for synthesizing ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Structure Analysis

The molecular structure of ureas, including N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, often features planar phenyl moieties and a urea unit, as seen in related compounds (Choi et al., 2010). The structure is stabilized by intramolecular hydrogen bonds and can form a three-dimensional network through intermolecular hydrogen bonds.

Chemical Reactions and Properties

Ureas, including this compound, undergo various chemical reactions, such as α-ureidoalkylation, which has been systematically studied in similar compounds (Gazieva et al., 2009). These reactions are crucial for synthesizing diverse functionalized ureas.

Physical Properties Analysis

The physical properties of ureas like N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea include high melting points and solubility in organic solvents, as inferred from similar urea compounds (Gardner, Moir, & Purves, 1948).

Chemical Properties Analysis

Chemical properties of ureas generally involve their reactivity towards electrophiles and nucleophiles, and their ability to form stable structures through hydrogen bonding. Ureas are also known for their polar nature and ability to engage in various organic reactions, as evidenced in related studies (Suwito et al., 2017).

Applications De Recherche Scientifique

Directed Lithiation and Organic Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds demonstrates their utility in organic synthesis. The lithiation process allows for the introduction of various substituents, showcasing the versatility of these compounds in synthesizing a range of products with potential applications in drug development and material science (Smith, El‐Hiti, & Alshammari, 2013).

Corrosion Inhibition

Derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, specifically 1,3,5-triazinyl urea derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies indicate that such derivatives can effectively protect metals from corrosion, making them valuable for industrial applications in material protection and longevity (Mistry, Patel, Patel, & Jauhari, 2011).

Asymmetric Hydrogenation Reactions

Ureaphosphanes, including derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, act as ligands in asymmetric hydrogenation reactions. These ligands exhibit diverse coordination behaviors, contributing to the synthesis of chiral molecules with high enantioselectivity. Such applications are crucial in the pharmaceutical industry for the production of enantiomerically pure drugs (Meeuwissen, Detz, Sandee, Bruin, Siegler, Spek, & Reek, 2010).

Enzymatic Modification for Antioxidant Production

The enzymatic oxidation of dimethoxyphenol compounds, related to the core structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, has been explored for the synthesis of dimers with high antioxidant capacity. This research highlights the potential of such compounds in creating bioactive molecules with applications in food and pharmaceutical industries (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-5-4-6-15(11-13)20-18(21)19-10-9-14-7-8-16(22-2)17(12-14)23-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDISOQWUGISDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

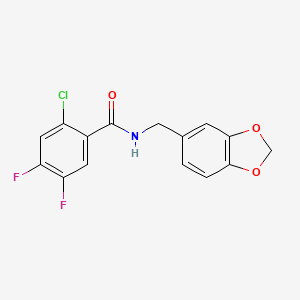

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

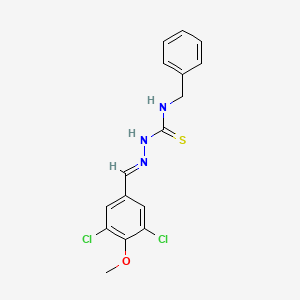

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)